7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound belonging to the quinoline family, which is characterized by a fused bicyclic structure containing a benzene ring and a pyridine ring. This compound is significant in medicinal chemistry due to its potential biological activities, including antibacterial and antiviral properties. The compound's structure includes a methoxy group at the 7-position and a carboxylic acid functional group at the 3-position, which are critical for its pharmacological activity.
This compound is classified as a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative. It has been studied for its potential applications in drug development, particularly as an inhibitor of various biological targets such as enzymes involved in viral replication and bacterial growth. The synthesis and evaluation of derivatives of this compound have been documented in various scientific literature, highlighting its relevance in pharmaceutical research .
The synthesis of 7-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize side reactions. For example, reactions carried out under reflux conditions often yield better results compared to those at room temperature .
The molecular formula of 7-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is . The structural features include:
The compound's molecular weight is approximately 233.22 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm its structure during synthesis .
7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo several chemical transformations:
These reactions are often facilitated by catalysts or specific reagents that enhance selectivity and yield. For example, using Lewis acids can promote esterification reactions effectively.
The mechanism of action for 7-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid primarily involves its interaction with target enzymes or receptors within microbial cells or viruses.
Studies have shown that derivatives of this compound demonstrate significant inhibitory activity against various strains of bacteria and viruses, suggesting that modifications to its structure can enhance potency .
7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically appears as a crystalline solid with the following characteristics:
The compound is soluble in polar solvents such as methanol and ethanol but less soluble in non-polar solvents like hexane. Its pKa value indicates it is a weak acid, which influences its behavior in biological systems .
This compound has potential applications in various fields:
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold emerged as a pivotal structure in anti-infective drug discovery following the serendipitous identification of nalidixic acid in the 1960s. Early derivatives primarily targeted bacterial DNA gyrase, but structural optimizations revealed broader therapeutic potential. By the 2000s, modifications at positions N-1, C-6, C-7, and C-8 yielded fluoroquinolones like gatifloxacin, which exhibited enhanced activity against Gram-positive pathogens, including Streptococcus pneumoniae [4]. Concurrently, the scaffold’s versatility was demonstrated in non-antibacterial applications; for example, diketo acid derivatives (e.g., JTK-303) were developed as HIV-1 integrase inhibitors by leveraging the core’s metal-chelating capacity. This innovation culminated in FDA-approved drugs like Raltegravir, validating the scaffold’s significance in antiviral therapy [1]. The scaffold’s adaptability stems from its planar aromatic core, which facilitates π-stacking interactions with biological targets, and the C-3 carboxylic acid group, essential for binding divalent cations in enzymatic active sites [1] [4].
Table 1: Milestones in 4-Oxo-Quinoline Scaffold Development
Era | Key Compound | Structural Features | Therapeutic Application |
---|---|---|---|
1960s | Nalidixic acid | Unsubstituted R₁, naphthyridine core | Gram-negative bacterial infections |
1980s–1990s | Ciprofloxacin | C-6 fluoro, N-1 cyclopropyl, C-7 piperazinyl | Broad-spectrum antibiotics |
2000s | Gatifloxacin | C-8 methoxy, C-7 3-methylpiperazinyl | Respiratory tract infections |
2010s | JTK-303 (HIV IN inhibitor) | C-7 benzyl, diketo acid bioisostere | Antiretroviral therapy |
The methoxy group at C-7 in 7-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid critically influences target engagement. In quinolone antibacterials, C-8 methoxy substituents (e.g., in gatifloxacin) enhance DNA gyrase binding by inducing conformational changes in the enzyme’s TOPRIM domain, increasing potency against resistant strains [4]. For C-7 methoxy derivatives, the electron-donating effect stabilizes the drug-enzyme complex through hydrophobic interactions and reduces susceptibility to efflux pumps. This is evidenced by QSAR models showing a 4- to 8-fold activity improvement with methoxy versus hydrogen at C-7 against Staphylococcus aureus [1].
The N-1 methyl group contributes steric and electronic effects that modulate bacterial selectivity. Compared to bulky cyclopropyl or ethyl groups (common in fluoroquinolones), the compact methyl group minimizes off-target interactions with mammalian topoisomerases. Computational studies reveal that N-1 methyl reduces the compound’s van der Waals volume by ~30 ų versus cyclopropyl, enhancing penetration into Gram-positive bacterial cells without cytotoxic effects [8] [9]. Additionally, the methyl group’s low steric hindrance facilitates synthesis of C-7/C-8 substituted analogues, enabling rapid SAR exploration [6].
Table 2: Impact of Substituents on Biological Activity
Substituent Position | Chemical Group | Biological Effect | Experimental Evidence |
---|---|---|---|
C-7 | Methoxy | Enhanced DNA gyrase binding; reduced efflux | 4–8× lower MIC vs. H-substituted analogues [1] |
N-1 | Methyl | Improved Gram-positive selectivity; low cytotoxicity | >100× selectivity index (bacterial vs. mammalian cells) [9] |
C-6 | Carboxylate | Essential for metal chelation in viral integrases | IC₅₀ ≤ 7.2 nM for HIV-1 IN strand transfer [1] |
Positional isomerism profoundly alters the pharmacodynamics of 4-oxo-quinoline-3-carboxylic acids:
Table 3: Positional Isomerism and Activity Relationships
Substitution Pattern | Target | Potency | Structural Rationale |
---|---|---|---|
7-Methoxy-1-methyl | Bacterial DNA gyrase | MIC = 2–4 μg/mL (MRSA) | Optimal hydrophobic pocket engagement [9] |
6-Carbomethoxy-7-methoxy | BACE-1 | IC₅₀ = 1.89 μM | Hydrogen bonding with catalytic aspartates [10] |
8-Methoxy-1-cyclopropyl | DNA gyrase | MIC = 0.03 μg/mL (S. pneumoniae) | Enhanced enzyme distortion; increased phototoxicity [4] |
Concluding Remarks
The strategic placement of methoxy and methyl groups on the 4-oxo-quinoline scaffold underscores the delicate balance between target affinity and physicochemical properties. Future designs should leverage C-7 optimization for infectious disease targets while exploring C-6 polar modifications for CNS applications like Alzheimer’s disease [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1